molecular formula C7H14O2S B2806758 (3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol CAS No. 2551114-98-6

(3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol

Cat. No. B2806758
M. Wt: 162.25
InChI Key: ACTDPRCWKDLPNH-UHFFFAOYSA-N
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Description

“(3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol” is a chemical compound with the CAS Number: 2551114-98-6 . The IUPAC name for this compound is “(3,3-dimethyl-1,4-dioxan-2-yl)methanethiol” and it has a molecular weight of 162.25 . The compound is originated from UA .


Molecular Structure Analysis

The InChI code for “(3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol” is 1S/C7H14O2S/c1-7(2)6(5-10)8-3-4-9-7/h6,10H,3-5H2,1-2H3 . The InChI key is ACTDPRCWKDLPNH-UHFFFAOYSA-N .

Scientific Research Applications

Formation and Behavior in Reactions

  • Methanethiol is formed from methionine and sulfite in reactions catalyzed by iron or manganous ions, with methional postulated as an intermediate (Wainwright, McMahon, & McDowell, 1972).
  • In the presence of transition metals and ascorbate, methanethiol behaves differently, as demonstrated by its oxidation to dimethyl trisulfide (Chin & Lindsay, 1994).

Interaction with Surfaces

  • Methanethiolate's adsorption site on Au(111) surfaces has been studied, revealing that the S-headgroup of chemisorbed CH3S adsorbs on the bridge site between two Au atoms (Maksymovych, Sorescu, & Yates, 2006).
  • The chemisorption of organosulfur compounds like methanethiol on Au(111) under ultra-high vacuum conditions has been explored, showing strong adsorbate binding (Nuzzo, Zegarski, & Dubois, 1987).

Adsorption and Transformation on Other Materials

  • Studies on Zirconia (ZrO2) show that methanethiol is adsorbed dissociatively, leading to thiolate species, and associatively, giving rise to H-bonded and coordinated species (Ziolek, Saur, Lamotte, & Lavalley, 1994).
  • The interaction of dimethyl disulfide with Cu(111) produces adsorbed methanethiolate, CH3S-, by S-S bond scission (Driver & Woodruff, 2000).

Catalytic and Kinetic Studies

  • A study on the conversion of dimethyl disulfide yielding methanethiol on acid-base type catalysts at 350°C in the presence of water has been conducted (Mashkina, 2000).
  • Research on the synthesis of methanethiol from dimethyl sulfide and H2S in the presence of Al2O3 at atmospheric pressure highlights key factors influencing yield and reaction mechanisms (Mashkina, 2009).

Safety And Hazards

The safety information for “(3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol” is available in its Material Safety Data Sheet (MSDS) . It is always recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

(3,3-dimethyl-1,4-dioxan-2-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-7(2)6(5-10)8-3-4-9-7/h6,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTDPRCWKDLPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCO1)CS)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol

Citations

For This Compound
1
Citations
AV Bondarenko, YK Kozyriev, OO Grygorenko - Synthesis, 2023 - thieme-connect.com
An approach to the preparation of 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane-derived building blocks is described. The reaction sequence commenced from dimethyl- or …
Number of citations: 0 www.thieme-connect.com

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